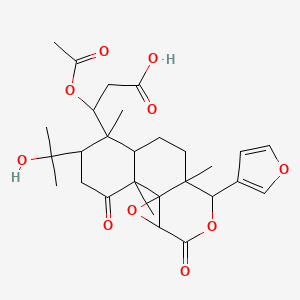
rel-(2S,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(2S,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid: is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2S,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate diol with ammonia or an amine under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the morpholine ring through an alkylation reaction. This can be done using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Protection of the Amine Group: The amine group at the 2-position of the morpholine ring is protected using a tert-butoxycarbonyl (Boc) protecting group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 2-position. This can be achieved through a carboxylation reaction using carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
rel-(2S,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents at specific positions on the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or a catalyst like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols. Substitution reactions can introduce various alkyl or acyl groups, resulting in a wide range of derivatives.
Applications De Recherche Scientifique
rel-(2S,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid has several applications in scientific research, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of rel-(2S,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid depends on its specific application. In the context of enzyme inhibition, the compound may act by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site and inhibiting the enzyme’s activity. The molecular targets and pathways involved vary depending on the specific enzyme and biological system being studied.
Comparaison Avec Des Composés Similaires
rel-(2S,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid can be compared with other morpholine derivatives, such as:
4-(tert-butoxycarbonyl)-morpholine-2-carboxylic acid: Similar structure but lacks the methyl group at the 6-position.
6-methylmorpholine-2-carboxylic acid: Similar structure but lacks the Boc protecting group.
Morpholine-2-carboxylic acid: Basic structure without the Boc protecting group or the methyl group.
The uniqueness of this compound lies in its combination of the Boc protecting group and the methyl group, which can influence its reactivity and applications in synthesis and research.
Propriétés
Formule moléculaire |
C22H38N2O10 |
|---|---|
Poids moléculaire |
490.5 g/mol |
Nom IUPAC |
(2R,6S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid;(2S,6R)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |
InChI |
InChI=1S/2C11H19NO5/c2*1-7-5-12(6-8(16-7)9(13)14)10(15)17-11(2,3)4/h2*7-8H,5-6H2,1-4H3,(H,13,14)/t2*7-,8+/m10/s1 |
Clé InChI |
NKZCVHCFBGERAY-RXZNUWRWSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@H](O1)C(=O)O)C(=O)OC(C)(C)C.C[C@H]1CN(C[C@@H](O1)C(=O)O)C(=O)OC(C)(C)C |
SMILES canonique |
CC1CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C.CC1CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B12296010.png)
![17-ethynyl-11,13-dimethyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12296015.png)

![tert-butyl 4'-(methylamino)-3H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexane]-4(5H)-carboxylate](/img/structure/B12296024.png)
![4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol; (2R,3S,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hexanoic acid](/img/structure/B12296035.png)
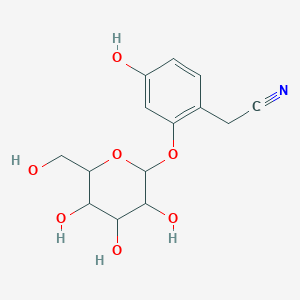
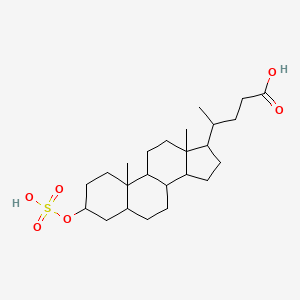
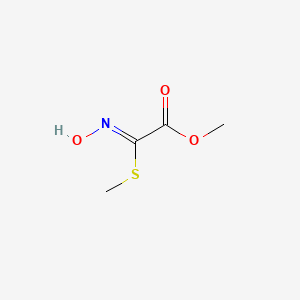
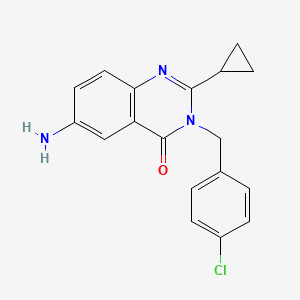
![Hydantoin, 3-[(1,1,2-Trichloroethylthio)]-](/img/structure/B12296063.png)

